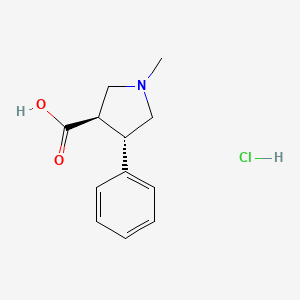

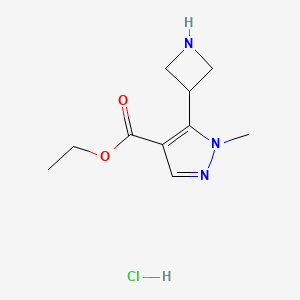

8-Methyl-2-morpholino-4-(trifluoromethyl)quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a common method used in the formation of carbon-carbon bonds in similar compounds . This reaction involves the oxidative addition of palladium to form a new Pd–C bond .Applications De Recherche Scientifique

Antimicrobial Agent Development

Recent studies have highlighted the potential of quinoline derivatives as antimicrobial agents. The structure of 8-Methyl-2-morpholino-4-(trifluoromethyl)quinoline allows for the synthesis of novel α-aminophosphonates, which have shown moderate inhibitory activities against both Gram-positive and Gram-negative bacterial strains . These compounds, due to their antimicrobial properties, are being considered as candidates for new antimicrobial drugs.

Pharmaceutical Research

In the pharmaceutical industry, quinoline derivatives are recognized for their biological activity. The trifluoromethyl group in particular is a common feature in many drugs due to its ability to enhance binding affinity and metabolic stability . The specific compound could be used in the early stages of drug discovery, especially in the synthesis of lead compounds with potential therapeutic applications.

Industrial Chemistry Applications

Quinoline compounds are valuable in industrial chemistry, particularly in the context of Suzuki–Miyaura cross-coupling reactions . These reactions are widely applied in the synthesis of various organic compounds, and the structural features of 8-Methyl-2-morpholino-4-(trifluoromethyl)quinoline could make it a suitable candidate for such processes, potentially leading to the creation of new materials or chemical products.

Role in Synthetic Organic Chemistry

The morpholino and trifluoromethyl groups present in this compound can be advantageous in synthetic organic chemistry. They can serve as intermediates in complex chemical syntheses, contributing to the development of new synthetic routes and methodologies . This can lead to the creation of novel compounds with unique properties and applications.

Environmental Applications

While direct references to environmental applications of this specific compound are not readily available, similar quinoline derivatives are often explored for their role in environmental chemistry. They may be used in the development of sensors or as intermediates in the synthesis of compounds designed to break down pollutants .

Material Science Innovations

In material science, quinoline derivatives can contribute to the development of new materials with specific optical or electronic properties. The unique structure of 8-Methyl-2-morpholino-4-(trifluoromethyl)quinoline could be utilized in the design of organic semiconductors, photovoltaic materials, or other advanced functional materials .

Propriétés

IUPAC Name |

4-[8-methyl-4-(trifluoromethyl)quinolin-2-yl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F3N2O/c1-10-3-2-4-11-12(15(16,17)18)9-13(19-14(10)11)20-5-7-21-8-6-20/h2-4,9H,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMBLSQLPJGKDSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)N3CCOCC3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-phenylimidazol-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2876550.png)

![N-(3-chloro-4-methoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2876555.png)

![2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2876556.png)

![3-ethyl-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2876558.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B2876563.png)

![2-benzyl-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2876569.png)